molecular formula C17H20F2N8O B12406058 N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B12406058
M. Wt: 390.4 g/mol
InChI Key: YNYXDDGCGKZVTQ-SNVBAGLBSA-N
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Preparation Methods

The preparation of IRAK4-IN-16 involves several synthetic routes and reaction conditions. One common method includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . These derivatives are synthesized through a series of reactions involving cyclization, condensation, and functional group modifications. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial production methods for IRAK4-IN-16 are still under development, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of high-throughput screening and automated synthesis techniques to increase yield and purity .

Chemical Reactions Analysis

IRAK4-IN-16 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of IRAK4-IN-16 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Properties

Molecular Formula

C17H20F2N8O

Molecular Weight

390.4 g/mol

IUPAC Name

N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H20F2N8O/c1-26-9-12(14(25-26)15(18)19)23-17(28)11-8-21-27-6-4-13(24-16(11)27)22-10-3-2-5-20-7-10/h4,6,8-10,15,20H,2-3,5,7H2,1H3,(H,22,24)(H,23,28)/t10-/m1/s1

InChI Key

YNYXDDGCGKZVTQ-SNVBAGLBSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)N[C@@H]4CCCNC4

Canonical SMILES

CN1C=C(C(=N1)C(F)F)NC(=O)C2=C3N=C(C=CN3N=C2)NC4CCCNC4

Origin of Product

United States

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